2-Bromo-2-(4-methoxyphenyl)acetaldehyde
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Overview
Description
2-Bromo-2-(4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of acetaldehyde, featuring a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(4-methoxyphenyl)acetaldehyde typically involves the bromination of 2-(4-methoxyphenyl)acetaldehyde. One common method is the use of bromine (Br2) in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position relative to the aldehyde group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(4-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Bromo-2-(4-methoxyphenyl)acetic acid.
Reduction: 2-Bromo-2-(4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-2-(4-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(4-methoxyphenyl)acetaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-(4-methoxyphenyl)acetic acid
- 2-Bromo-4-methoxyphenylacetic acid
- 2-Bromo-4’-methylpropiophenone
Uniqueness
2-Bromo-2-(4-methoxyphenyl)acetaldehyde is unique due to the presence of both an aldehyde group and a bromine atom in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its methoxyphenyl group also imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H9BrO2 |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-2-(4-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-6,9H,1H3 |
InChI Key |
DTDGXLQZJOUSMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C=O)Br |
Origin of Product |
United States |
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